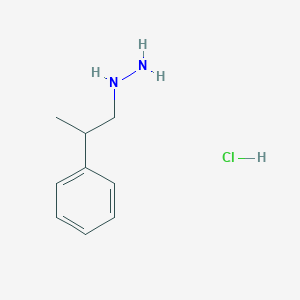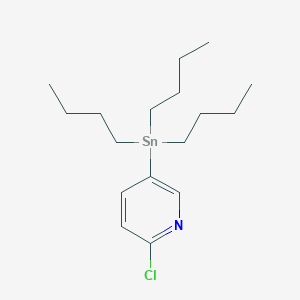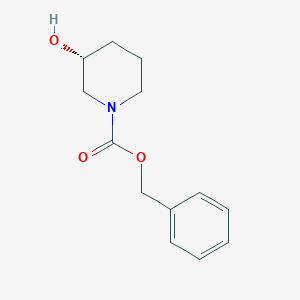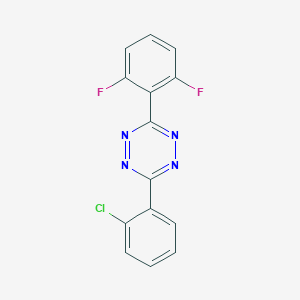
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 139986-03-1 . It has a molecular weight of 341.43 and its IUPAC name is tert-butyl (3R)-3- { [ (4-methylphenyl)sulfonyl]oxy}-1-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of the corresponding alcohol with p-TsCl in the presence of triethylamine and DMAP in dichloromethane . The reaction mixture is stirred for 8 hours at room temperature, then washed with brine. The organic layer is dried over anhydrous Na2SO4 and evaporated. The resulting crude product is purified by flash silica gel chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO5S/c1-12-5-7-14 (8-6-12)23 (19,20)22-13-9-10-17 (11-13)15 (18)21-16 (2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption, is not a P-gp substrate, and is an inhibitor of CYP2C19 and CYP2C9 . Its water solubility is 0.129 mg/ml .Applications De Recherche Scientifique
Synthesis of Vandetanib
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate plays a crucial role in the synthesis of Vandetanib, a medication used to treat certain types of cancer. It acts as an intermediate in a multi-step chemical synthesis process. The process involves substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination steps to yield Vandetanib. This pathway has been highlighted for its higher yield and commercial viability on an industrial scale Mi, W. (2015). Fine Chemical Intermediates.
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, such as (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, are paramount in stereoselective synthesis, especially for constructing N-heterocycles like piperidines and pyrrolidines. These compounds are fundamental in developing many natural products and drugs with therapeutic relevance. The review by Philip, R. et al. (2020) in RSC Advances emphasizes the significance of tert-butanesulfinamide-mediated asymmetric synthesis, showcasing the method's versatility in accessing structurally diverse N-heterocycles Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020). RSC Advances, 10, 42441-42456.
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a structural motif in (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, is extensively utilized in medicinal chemistry. It is incorporated into bioactive molecules to explore pharmacophore space, contribute to stereochemistry, and enhance three-dimensional (3D) coverage through "pseudorotation." Li Petri, G. et al. (2021) in Topics in Current Chemistry (Cham) highlight the pyrrolidine ring's importance in developing compounds for treating human diseases, demonstrating the scaffold's utility in enhancing biological activity and selectivity Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Topics in Current Chemistry (Cham), 379.
Safety and Hazards
The compound has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives play a significant role in the biosynthesis of proline in plants . They regulate proline content by catalyzing the rate-limiting step in the glutamate pathway .
Mode of Action
For instance, they can participate in N-heterocyclization of primary amines with diols . They can also be involved in alkene aza-Cope-Mannich cyclization .
Biochemical Pathways
The compound is likely involved in the glutamate pathway for proline biosynthesis . It may also participate in other biochemical pathways related to the synthesis of pyrrolidines .
Result of Action
It is known that pyrrolidine derivatives can contribute to the synthesis of various cyclic amines .
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634971 | |
| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | |
CAS RN |
139986-03-1 | |
| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
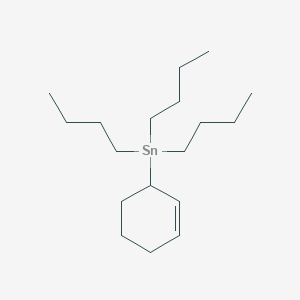
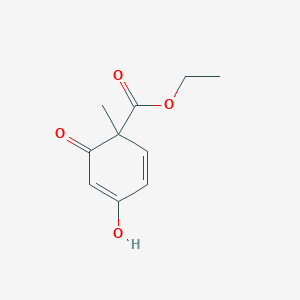
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)

